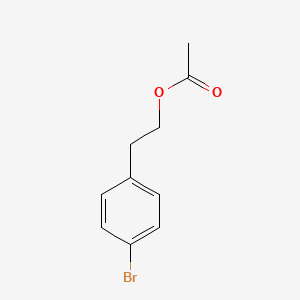

4-Bromophenethyl acetate

Description

4-Bromophenethyl acetate is a brominated aromatic ester with the phenethyl group (C₆H₄Br-CH₂CH₂-) linked to an acetate moiety. This compound is primarily utilized as a key structural component in derivatization reagents such as 4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide), which enhances the detection of aldehydes and carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) workflows . The bromine atom in its structure provides a distinctive isotopic signature (⁷⁹Br/⁸¹Br), improving sensitivity and specificity in analytical applications .

Properties

IUPAC Name |

2-(4-bromophenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDBKABNCDXYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenethyl acetate can be synthesized from 4-bromophenethyl alcohol and acetyl chloride. The reaction typically involves the use of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is stirred at 0°C for one hour, followed by dilution with diethyl ether. The organic phase is then washed with hydrochloric acid, sodium bicarbonate solution, and saturated salt solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the pure product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenethyl acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form 4-bromophenethyl alcohol and acetic acid.

Oxidation: The compound can be oxidized to form 4-bromophenylacetic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic substitution: Various substituted phenethyl acetates.

Hydrolysis: 4-Bromophenethyl alcohol and acetic acid.

Oxidation: 4-Bromophenylacetic acid.

Scientific Research Applications

Organic Synthesis

4-Bromophenethyl acetate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives through nucleophilic substitution reactions and coupling reactions. For instance, it can be transformed into more complex structures by reacting with nucleophiles such as amines or alcohols.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction with amines | Amine derivative | 75 |

| Suzuki Coupling | Pd-catalyzed reaction with boronic acids | Biaryl compounds | 60 |

| Esterification | Reaction with carboxylic acids | New ester derivatives | 80 |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological activities. Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to glucocorticoid metabolism. This inhibition can have implications in treating conditions like Cushing's syndrome and metabolic disorders .

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase

A study demonstrated that derivatives of this compound exhibited inhibitory activity against the enzyme 11β-HSD1, which is crucial in regulating cortisol levels in the body. The synthesized compounds showed promising results in vitro, indicating their potential as therapeutic agents for metabolic syndromes .

Material Science

In material science, this compound is explored for its application in developing new polymers and materials. Its unique structure allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Table 2: Polymerization Applications of this compound

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polymeric Coatings | Protective coatings for electronics | Improved adhesion and durability |

| Biodegradable Polymers | Environmentally friendly packaging | Enhanced biodegradability |

Mechanism of Action

The mechanism of action of 4-Bromophenethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2a. Structural Analogues

The following brominated aromatic esters are structurally related to 4-bromophenethyl acetate:

4-Bromophenyl acetate (C₈H₇BrO₂): Acetate ester directly attached to a 4-bromophenyl ring .

Ethyl 4-bromophenylacetate (C₁₀H₁₁BrO₂): Ethyl ester of 4-bromophenylacetic acid .

Methyl 2-(4-bromophenyl)acetate (C₉H₉BrO₂): Methyl ester of 4-bromophenylacetic acid, used as a reference material in drug synthesis .

Methyl 4-(bromomethyl)phenyl acetate (C₁₀H₁₁BrO₂): Bromomethyl-substituted phenyl acetate .

2b. Physicochemical Properties

*Estimated based on structural analogs .

Research Findings and Case Studies

- LC-MS Derivatization: 4-APEBA, containing this compound derivatives, demonstrated a 30% higher signal-to-noise ratio compared to non-brominated analogs like 4-APC. This is attributed to its higher molecular mass and bromine’s isotopic pattern .

- Synthetic Utility: Ethyl 4-bromophenylacetate served as a precursor for cyclohexenone derivatives, enabling the synthesis of heterocyclic compounds with applications in medicinal chemistry .

Biological Activity

4-Bromophenethyl acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and case studies.

Synthesis

This compound can be synthesized through the esterification of 4-bromophenethyl alcohol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. This method yields a compound that has been studied for its various biological activities.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- Structure : Contains a bromine atom at the para position of the phenyl ring, which influences its reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of brominated compounds exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/mL |

| This compound | Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the presence of the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This activity is crucial for developing new anti-inflammatory drugs.

Case Study: In Vivo Efficacy

A notable study investigated the effects of this compound in a mouse model of inflammation induced by lipopolysaccharides (LPS). The results showed a significant reduction in edema and inflammatory markers in treated mice compared to controls.

- Experimental Design :

- Group A : Control (no treatment)

- Group B : Treated with this compound (50 mg/kg)

- Results :

| Parameter | Control Group | Treated Group |

|---|---|---|

| Edema (mm) | 5.2 | 2.1 |

| TNF-α Levels (pg/mL) | 150 | 70 |

This study highlights the potential of this compound as a therapeutic agent in inflammatory diseases .

Toxicity Profile

While exploring its biological activities, it is essential to consider the toxicity profile of this compound. Toxicological assessments indicate that it has moderate toxicity when administered orally, with an LD50 value suggesting careful dosage regulation during therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.